cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Overview
Description
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the CAS Number: 1483270-16-1 . It has a molecular weight of 194.28 and its IUPAC name is cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is 1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is an oil . It has a molecular weight of 194.28 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Properties
“cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1483270-16-1 and a molecular weight of 194.28 . It is typically stored at a temperature of 4°C and has a purity of 95%. The compound is usually in the form of an oil .
Synthesis
The compound can be synthesized and its structure can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
Pyrazole-bearing compounds, such as “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol”, are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Antimalarial Activity
These compounds also exhibit antimalarial activities . In particular, the target compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Molecular Docking Study
A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” and its derivatives could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Future Research Potential
Given the potent antileishmanial and antimalarial activities of “cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol” and its derivatives, there is potential for further research in these areas. This could lead to the development of new treatments for leishmaniasis and malaria, particularly in light of increasing drug resistance .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclohexyl-(1-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBYFMSDLULMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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